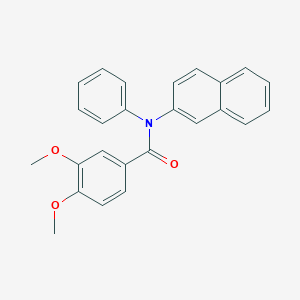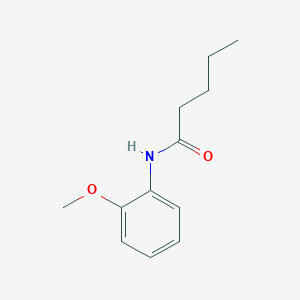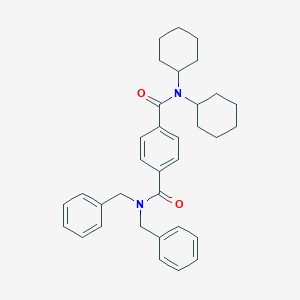
4-(4-Cyanoanilino)-4-oxobutansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Cyanoanilino)-4-oxobutanoic acid is an organic compound with the molecular formula C11H8N2O3 It is a derivative of butanoic acid, featuring a cyano group attached to an aniline moiety
Wissenschaftliche Forschungsanwendungen
4-(4-Cyanoanilino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Similar compounds have been known to target the hiv-1 reverse transcriptase (rt) enzyme , which is a popular target in the field of antiretroviral drug development .
Mode of Action
Compounds with similar structures have been observed to bind to their targets in a distinct manner . For instance, some compounds bind in a “horseshoe” or “U” mode
Biochemical Pathways
Compounds that target the hiv-1 rt enzyme are known to affect the replication of the genetic material of hiv .
Result of Action
Compounds that inhibit the hiv-1 rt enzyme can prevent the replication of the genetic material of hiv , potentially leading to a decrease in the viral load.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)-4-oxobutanoic acid typically involves the reaction of 4-cyanoaniline with a suitable butanoic acid derivative. One common method is the reaction of 4-cyanoaniline with succinic anhydride under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as acetic acid at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(4-Cyanoanilino)-4-oxobutanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Cyanoanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-cyanoanilino)-4-oxo-2-butenoic acid.
Reduction: Formation of 4-(4-aminophenyl)-4-oxobutanoic acid.
Substitution: Formation of various substituted aniline derivatives depending on the electrophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyanoaniline: A simpler analog with similar reactivity but lacking the butanoic acid moiety.
4-(4-Cyanoanilino)-4-oxo-2-butenoic acid: An oxidized derivative with different chemical properties.
4-(4-Aminophenyl)-4-oxobutanoic acid: A reduced form with an amine group instead of a cyano group.
Uniqueness
4-(4-Cyanoanilino)-4-oxobutanoic acid is unique due to the presence of both a cyano group and a butanoic acid moietyIts ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .
Eigenschaften
IUPAC Name |
4-(4-cyanoanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c12-7-8-1-3-9(4-2-8)13-10(14)5-6-11(15)16/h1-4H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXNEGDGLGDODH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[1,1'-BIPHENYL]-2-YL}-5-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387441.png)

![2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B387444.png)










![4-amino-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B387465.png)
